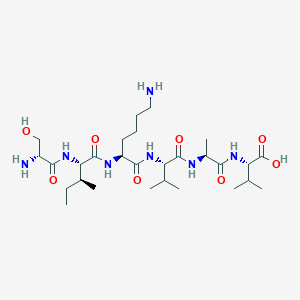
Ethyl 2-(3-chloro-4-nitrophenoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-chloro-4-nitrophenoxy)benzoate is a chemical compound with the molecular formula C15H12ClNO5 and a molecular weight of 321.71 g/mol . It is an ester derivative of benzoic acid and is characterized by the presence of a chloro and nitro group on the phenoxy ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Ethyl 2-(3-chloro-4-nitrophenoxy)benzoate typically involves the esterification of 2-(3-chloro-4-nitrophenoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Ethyl 2-(3-chloro-4-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, palladium on carbon for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-chloro-4-nitrophenoxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-chloro-4-nitrophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The ester group allows for hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects on the target pathways .
Comparación Con Compuestos Similares
Ethyl 2-(3-chloro-4-nitrophenoxy)benzoate can be compared with similar compounds such as:
Ethyl 2-(4-nitrophenoxy)benzoate: Lacks the chloro group, which may affect its reactivity and binding properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.
Ethyl 2-(3-chloro-phenoxy)benzoate: Lacks the nitro group, affecting its electron-withdrawing properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific functional groups that contribute to its distinct chemical behavior and applications.
Propiedades
Número CAS |
869853-06-5 |
|---|---|
Fórmula molecular |
C15H12ClNO5 |
Peso molecular |
321.71 g/mol |
Nombre IUPAC |
ethyl 2-(3-chloro-4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C15H12ClNO5/c1-2-21-15(18)11-5-3-4-6-14(11)22-10-7-8-13(17(19)20)12(16)9-10/h3-9H,2H2,1H3 |
Clave InChI |
ZNFMBAOYWCCYIV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


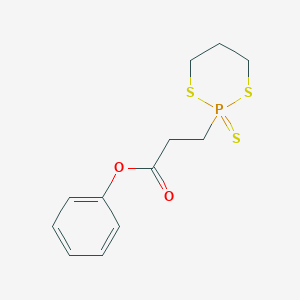
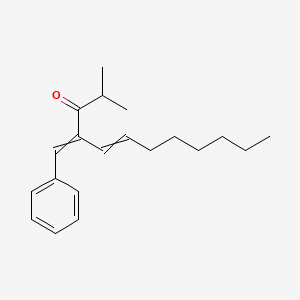
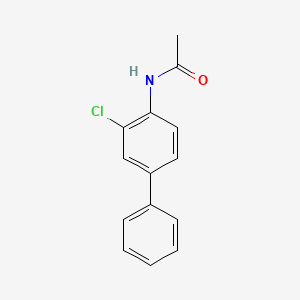

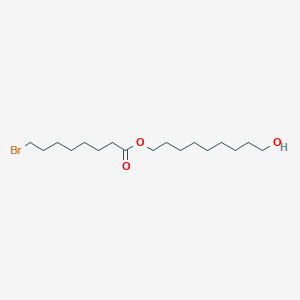
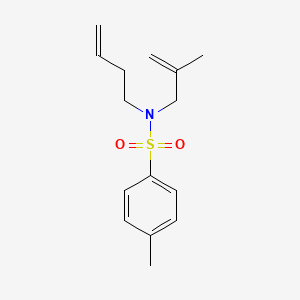
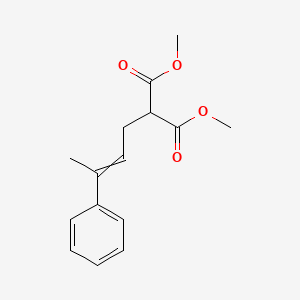
![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)
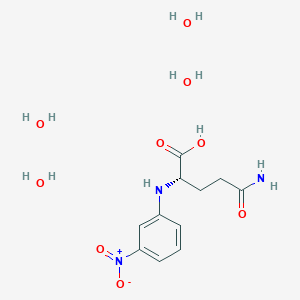
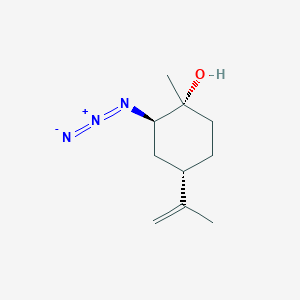


![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)
